molecular formula C10H14N4 B2580000 N'-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide CAS No. 2247108-54-7

N'-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2580000
CAS No.: 2247108-54-7
M. Wt: 190.25
InChI Key: GQEKUZKIWWSIPR-WUXMJOGZSA-N
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Description

N'-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 3-cyano-4,5-dimethyl-1H-pyrrole core, a structure recognized as a valuable scaffold in the synthesis of more complex molecules . Compounds based on this pyrrole core are frequently investigated as key intermediates for the development of pharmacologically active agents, including potential receptor antagonists . Researchers utilize this family of compounds in drug discovery programs, particularly for constructing novel heterocyclic systems such as pyrrolo[2,3-d]pyrimidines, which are structures of high significance in the search for new therapeutics . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-7-8(2)13-10(9(7)5-11)12-6-14(3)4/h6,13H,1-4H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEKUZKIWWSIPR-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C#N)N=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C#N)/N=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogs

Compound iv: N'-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide
  • Core structure: Replaces the pyrrole ring with a thieno[2,3-c]pyran system, introducing sulfur and oxygen heteroatoms.
  • Synthesis : Microwave-assisted reaction (200 W, 10 min) achieves a 95% yield, demonstrating superior efficiency compared to traditional thermal methods .
  • Key differences: The thiophene ring enhances π-conjugation and may improve charge-transfer properties.
Compound 7c: N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide
  • Core structure : A thiazolo[4,5-d]pyrimidine fused with a benzimidamide group.
  • Synthesis : Lower yield (51%) via benzoylation, reflecting challenges in steric hindrance from bulky substituents .
  • Key differences :
    • The thiazole and pyrimidine rings confer rigidity and planar geometry, suitable for intercalation in biological systems.
    • Methoxy and phenyl groups enhance lipophilicity, favoring membrane permeability.

Functional Analogs

3-Chloro-N-phenyl-phthalimide
  • Core structure : A phthalimide scaffold with a chloro substituent and phenyl group.
  • Applications: Used as a monomer for polyimides, highlighting its role in polymer chemistry .
  • Key differences: The phthalimide ring is non-aromatic, reducing resonance stabilization compared to pyrrole derivatives. Chlorine substituent increases electrophilicity, enabling nucleophilic substitution reactions.

Comparative Data Table

Property/Compound This compound Compound iv (Thieno-pyran) Compound 7c (Thiazolo-pyrimidine)
Core heterocycle Pyrrole Thieno[2,3-c]pyran Thiazolo[4,5-d]pyrimidine
Key substituents Cyano, dimethyl Cyano, dihydro-pyran 4-Methoxyphenyl, benzoyl
Synthesis yield Not reported 95% 51%
Synthetic method Not reported Microwave-assisted Thermal benzoylation
Potential application Building block for pharmaceuticals Charge-transfer materials Anticancer agents

Research Findings and Implications

Electronic Effects: The cyano group in the target compound may stabilize negative charge density, contrasting with the electron-donating methoxy group in Compound 7c .

Commercial Viability : The target compound’s commercial availability at competitive prices (€497/50 mg) positions it as an accessible intermediate for drug discovery .

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